molecular formula C11H8F6O3 B14067943 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14067943
M. Wt: 302.17 g/mol
InChI Key: BQQNHVBIOWQLRZ-UHFFFAOYSA-N
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Description

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2,5-bis(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzaldehyde is reacted with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals with enhanced metabolic stability and bioavailability.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with improved efficacy and safety profiles.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and selectivity for target proteins, resulting in potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-2-one
  • 1-(3,5-Bis(trifluoromethoxy)phenyl)propan-2-one
  • 1-(2,5-Difluoromethoxyphenyl)propan-2-one

Uniqueness

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of two trifluoromethoxy groups enhances the compound’s electron-withdrawing properties, making it a valuable intermediate in the synthesis of various functionalized molecules.

Properties

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6O3/c1-6(18)4-7-5-8(19-10(12,13)14)2-3-9(7)20-11(15,16)17/h2-3,5H,4H2,1H3

InChI Key

BQQNHVBIOWQLRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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